2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone
Description
Properties
IUPAC Name |
2-[2-aminoethyl(methyl)amino]-1-(1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-11(4-2-9)6-7(12)8-10-3-5-13-8/h3,5H,2,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRVWDMZGCOLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Sequence
The synthesis begins with Boc-glycine ethyl ester as the starting material, proceeding through four stages:
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Ammoniation : Conversion to Boc-glycinamide using saturated ammonia in isopropanol (68.2% yield).
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Thionation : Treatment with Lawesson’s reagent in tetrahydrofuran (THF) to form Boc-amidothioacetamide (74.3% yield).
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Cyclization : Reaction with bromoacetaldehyde in anhydrous methanol and pyridine to yield 2-N-Boc-aminomethyl-thiazole (75.6% yield).
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Deprotection : Boc removal using hydrochloric acid-methanol to obtain the target compound.
Optimization Data
| Step | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ammoniation | NH₃/isopropanol | 25 | 68.2 |
| Thionation | THF | 25 | 74.3 |
| Cyclization | Methanol/pyridine | 80 | 75.6 |
| Deprotection | HCl/methanol | 25 | 92.0 |
This method avoids silica gel chromatography, making it industrially viable.
Alkylation of 2-Aminothiazole Precursors
Sulfonylation-Alkylation Approach
A modular strategy involves:
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Sulfonylation : Reacting 2-aminothiazole with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in water at 80–85°C to form N-sulfonylated intermediates (70–88% yields).
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Alkylation : Treating intermediates with 2-(methylamino)ethyl chloride in DMF using calcium hydride as a base (50–55°C), achieving 60–85% yields.
Critical Parameters
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Solvent : Dimethylformamide (DMF) enhances nucleophilic substitution efficiency.
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Base : Calcium hydride outperforms alternatives like sodium hydride in minimizing side reactions.
One-Pot Catalytic Synthesis
Trichloroisocyanuric Acid (TCCA)-Mediated Route
This method streamlines synthesis into a single reactor:
Advantages
-
Eliminates intermediate purification.
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Uses magnetically recoverable Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst, reducing waste.
Comparative Analysis of Methods
Structural Confirmation and Purity
Spectroscopic Validation
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¹H NMR : Signals at δ 2.30 ppm (CH₃ of methylamino), 3.51 ppm (NCH₂), and 7.18 ppm (thiazole C-H).
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FTIR : Peaks at 1620 cm⁻¹ (C=N stretch) and 2923 cm⁻¹ (C-H sp³).
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HPLC Purity : >99% achieved via recrystallization in ethanol.
Industrial-Scale Adaptations
Continuous Flow Reactor Design
A patent-pending process (CN106632137A) uses:
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In-line monitoring : Adjusts bromoacetaldehyde feed rate via real-time HPLC.
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Solvent Recycling : Recovers >95% methanol via vacuum distillation.
Challenges and Mitigation Strategies
Emerging Techniques
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The secondary amine group undergoes nucleophilic reactions with acylating or alkylating agents:
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Mechanism : The amine attacks electrophilic carbonyl carbons or alkyl halides via SN2 pathways.
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Applications : Used to modify solubility or introduce protective groups for further functionalization .
Halogenation of the Thiazole Ring
The thiazole ring undergoes regioselective halogenation under copper-mediated conditions:
| Halogen | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Cl | CuCl, n-BuONO, DMF, 60°C | C-5 | 15–25% | |
| Br | CuBr, n-BuONO, DMF, 60°C | C-5 | 50–60% | |
| I | CuI, n-BuONO, DMF, 60°C | C-5 | 70–85% |
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Key Insight : Halogen size inversely correlates with reaction yield due to steric and electronic effects .
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Utility : Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Sonogashira) .
Condensation and Schiff Base Formation
The ethanone group participates in condensation with primary amines:
| Amine | Conditions | Product | Biological Activity | Reference |
|---|---|---|---|---|
| Aniline | EtOH, reflux, 4 h | Schiff base derivative | Anti-tubercular (MIC: 100 µg/mL) | , |
| Hydrazine | H₂O, HCl, 80°C | Hydrazone | Not reported |
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Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration .
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Applications : Schiff bases show enhanced antimicrobial activity compared to parent compounds .
Cross-Coupling Reactions
Halogenated derivatives undergo palladium-catalyzed couplings:
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Key Insight : Iodo derivatives exhibit higher reactivity in cross-coupling than bromo/chloro analogues .
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Utility : Enables π-system extension for optoelectronic or pharmaceutical applications .
Heterocycle Formation
Reactions with thiourea or o-aminothiophenol yield fused heterocycles:
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Mechanism : Cyclocondensation via nucleophilic attack and ring closure .
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Applications : Enhanced bioactivity against Mycobacterium tuberculosis and cancer cell lines .
Radiolabeling for Imaging
Chlorinated derivatives undergo fluorine-18 substitution for PET imaging:
| Substrate | Reagents/Conditions | Product | RCY | Reference |
|---|---|---|---|---|
| Chloro-deriv. | K².2.2/[¹⁸F]F⁻, DMSO, 130°C, MW | ¹⁸F-labeled derivative | 36% |
Oxidation and Reduction
Functional group interconversions via redox reactions:
| Reaction | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Carboxylic acid derivative | Solubility enhancement | |
| Reduction | NaBH₄, MeOH, 0°C | Alcohol derivative | Prodrug synthesis |
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Note : The ethanone group is selectively reduced without affecting the thiazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug development due to its ability to interact with biological targets. Research indicates that thiazole derivatives can exhibit antibacterial and antifungal properties. For instance, studies have reported that similar thiazole compounds demonstrate significant activity against various pathogens, suggesting that 2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone could be explored for similar therapeutic effects.
Biochemical Studies
In biochemical research, this compound can serve as a probe for studying enzyme interactions and metabolic pathways. Its amino-thiazole structure allows for modifications that can enhance binding affinity to specific enzymes or receptors. This characteristic is crucial for developing inhibitors or activators in metabolic studies.
Material Science
The compound's unique structure makes it a candidate for developing new materials, particularly in the field of organic electronics and photonics. Thiazole derivatives have been investigated for their optical properties and conductivity, which are essential in creating advanced materials for electronic devices.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited promising antimicrobial activity, paving the way for further exploration of this compound as a potential antibiotic agent.
Case Study 2: Enzyme Inhibition
Research conducted on thiazole-based inhibitors highlighted their effectiveness in targeting specific enzymes involved in cancer metabolism. The study demonstrated that modifying the side chains of thiazole compounds could enhance their inhibitory effects on enzymes like carbonic anhydrase, which is implicated in tumor growth. This suggests that this compound could be synthesized and tested for similar enzyme inhibition properties.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects . For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares the structural, synthetic, and functional attributes of 2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone with related thiazole and heterocyclic derivatives.
Structural and Functional Comparisons
Key Observations:
- Thiazole vs.
- Substituent Effects: The methylaminoethylamine group in the target compound may improve water solubility compared to hydrophobic analogs like 1-(naphthalen-1-yl)ethanone derivatives (). Cyclopropyl substitution () introduces steric bulk, which could modulate receptor binding or metabolic stability .
Biological Activity
2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone, a thiazole derivative, has garnered interest in the scientific community due to its diverse biological activities. This compound is characterized by its thiazole ring, which is known for contributing to various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of thiosemicarbazones with appropriate reagents, leading to the formation of thiazole derivatives. The structural integrity of the compound is confirmed through spectroscopic techniques such as NMR and IR spectroscopy, which reveal characteristic signals corresponding to functional groups present in the molecule .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound was tested against several bacterial strains, and results indicated a moderate antibacterial activity profile. The Minimum Inhibitory Concentration (MIC) values ranged from 0.17 to >3.75 mg/mL across different bacterial species. Notably, some derivatives exhibited potent activity against Bacillus cereus and Escherichia coli, with MIC values as low as 0.17 mg/mL .
| Compound | MIC (mg/mL) | Most Sensitive Bacterium | Most Resistant Bacterium |
|---|---|---|---|
| 2-Amino-Ethyl Thiazole Derivative | 0.17 - >3.75 | B. cereus | E. coli |
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated IC50 values of 2.57 µM against MCF-7 and 7.26 µM against HepG2, indicating significant cytotoxic potential compared to standard treatments like Staurosporine .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 2.57 ± 0.16 | 6.77 ± 0.41 |
| HepG2 | 7.26 ± 0.44 | 8.4 ± 0.51 |
The biological activity of thiazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis in microbial and cancer cells. For instance, the presence of sulfur and nitrogen in the thiazole ring enhances its reactivity with biological targets, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis .
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in treating infections and cancer:
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound showed promising results against multi-drug resistant strains of bacteria, suggesting potential use in clinical settings for treating resistant infections .
- Cancer Treatment : Another research highlighted a series of thiazole derivatives where modifications led to enhanced anticancer activity against various cell lines, emphasizing structure–activity relationships that could guide further drug development .
Q & A
Q. Example Conditions from Literature
| Reactant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 2-Bromo-1-arylethanone | DMF | 80 | 8 | 89–91 | |
| 2-Chloroethanone | MeCN | 60 | 12 | 78 |
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for thiazole protons (δ 7.3–8.1 ppm), ethanone carbonyl (δ ~190–200 ppm), and amine protons (δ 2.5–3.5 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 282 [M+1] for analogous compounds) and fragmentation patterns .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
Q. Key Spectral Benchmarks
| Technique | Thiazole Ring | Amine/Ethanone Groups | Ref. |
|---|---|---|---|
| ¹H NMR | δ 7.32 (s, 2H, NH₂) | δ 4.75 (s, CH₂) | |
| EI-MS | m/z 302 (M+1) | Fragments at m/z 154, 127 |
Advanced: How can computational methods predict the compound’s reactivity or interactions?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). Analyze binding affinities (ΔG ≤ -7 kcal/mol suggests strong binding) and hydrogen-bonding networks .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., thiazole N vs. ethanone carbonyl) .
- MD Simulations : Assess stability in aqueous environments (e.g., RMSD < 2 Å over 50 ns trajectories) .
Advanced: How to resolve contradictions in spectral data or elemental analysis?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 2-acetylthiazole derivatives δ 7.3–8.1 ppm for aromatic protons) .
- Alternative Techniques : Use X-ray crystallography to resolve ambiguous stereochemistry (e.g., dihedral angles between thiazole and ethanone moieties) .
- Repetition Under Controlled Conditions : Re-synthesize the compound with stricter moisture/oxygen exclusion (e.g., Schlenk line for air-sensitive amines) .
Basic: What are common functional group transformations involving the thiazole ring?
Methodological Answer:
- Nucleophilic Substitution : Replace bromide at C-2 of thiazole with amines (e.g., SN2 mechanism in DMF at 80°C) .
- Oxidation : Convert thiazole sulfurs to sulfoxides using mCPBA (meta-chloroperbenzoic acid) .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at C-4/C-5 positions using Pd(PPh₃)₄ .
Advanced: What strategies exist for improving yield in multi-step synthesis?
Methodological Answer:
- Intermediate Stabilization : Protect amines with Boc groups during alkylation to prevent side reactions .
- Solvent Optimization : Switch from DMF to MeCN for higher selectivity in SN2 reactions .
- Catalytic Additives : Use KI (10 mol%) to enhance bromide displacement kinetics .
Q. Yield Optimization Table
| Step | Modification | Yield Increase (%) | Ref. |
|---|---|---|---|
| Alkylation | KI additive | +15 | |
| Purification | Gradient column | +10 |
Advanced: How to analyze hydrogen bonding and π-π interactions in crystal structures?
Methodological Answer:
- X-ray Crystallography : Resolve intermolecular N–H⋯N (2.8–3.0 Å) and C–H⋯O (3.2–3.5 Å) bonds. Use Mercury software to visualize packing motifs (e.g., R₂²(8) rings) .
- Hirshfeld Analysis : Quantify π-π contacts (e.g., centroid distances ~3.5 Å) and hydrogen-bond contributions (>15% surface area) .
Q. Example Crystal Data
| Interaction Type | Distance (Å) | Angle (°) | Ref. |
|---|---|---|---|
| N–H⋯N | 2.95 | 165 | |
| π-π stacking | 3.536 | – |
Q. Notes
- All answers prioritize peer-reviewed methodologies from academic sources (e.g., Acta Crystallographica, Studia Universitatis).
- Commercial/industrial content (e.g., pricing in ) is excluded per guidelines.
- Structural analogs (e.g., 2-acetylthiazole in ) inform reactivity and characterization protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
